8-(4-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
This compound belongs to the imidazo[2,1-c][1,2,4]triazine class, characterized by a fused bicyclic core with a 4-oxo group and a carboxamide substituent at position 2. The 8-position is substituted with a 4-methoxyphenyl group, while the carboxamide is linked to a thiophen-2-ylmethyl moiety. This structural framework is associated with anticancer activity, as evidenced by related ethyl carboxylate analogs like EIMTC (ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate), which exhibits low toxicity and defined electrochemical activity .
Properties
IUPAC Name |
8-(4-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-26-13-6-4-12(5-7-13)22-8-9-23-17(25)15(20-21-18(22)23)16(24)19-11-14-3-2-10-27-14/h2-7,10H,8-9,11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGGFQDDGZWWNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound 8-(4-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its applications based on existing research findings and case studies.
Anticancer Activity
Research has indicated that compounds with similar structures to this compound exhibit promising anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes involved in cell proliferation.
- Case Studies : In vitro studies have shown that derivatives of this compound can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
Antimicrobial Properties
Another significant application of this compound is its potential as an antimicrobial agent:
- Broad-Spectrum Activity : Preliminary studies suggest effectiveness against a range of bacteria and fungi. The presence of the thiophene ring enhances its interaction with microbial membranes.
- Research Findings : Comparative studies have demonstrated that similar compounds exhibit minimum inhibitory concentrations (MICs) lower than traditional antibiotics against resistant strains of bacteria.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Mechanism : It may inhibit inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Clinical Relevance : Research indicates potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that allow for modifications to enhance biological activity.
Synthetic Route Overview
- Starting Materials : The synthesis begins with commercially available precursors such as 4-methoxyphenyl isocyanate and thiophen-2-carbaldehyde.
- Reactions : Key reactions include cyclization processes to form the imidazo[2,1-c][1,2,4]triazine core.
- Yield Optimization : Various conditions are tested to maximize yield and purity.
Table: Comparison of Derivatives
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| Compound A | Similar core with different substituents | Antitumor |
| Compound B | Variants with halogen substitutions | Antimicrobial |
| Compound C | Altered functional groups | Anti-inflammatory |
Chemical Reactions Analysis
Oxidation Reactions
The oxo group at position 4 and the tetrahydroimidazo-triazine scaffold are susceptible to oxidation under controlled conditions.
| Reaction Type | Reagents/Conditions | Outcome | Source Support |
|---|---|---|---|
| Core Oxidation | KMnO₄ in acidic medium (H₂SO₄) | Formation of fully aromatic imidazotriazine derivatives | |
| Thiophene Ring | mCPBA (meta-chloroperbenzoic acid) | Sulfoxidation or epoxidation of the thiophene moiety |
Mechanistic Insight :
-
The oxo group at position 4 undergoes dehydrogenation to form a conjugated triazine system, enhancing aromaticity.
-
Thiophene sulfoxidation occurs via electrophilic attack at the sulfur atom, forming sulfoxide derivatives.
Reduction Reactions
Selective reduction targets the imidazo-triazine core or substituents.
| Reaction Type | Reagents/Conditions | Outcome | Source Support |
|---|---|---|---|
| Core Reduction | NaBH₄ in ethanol | Partial saturation of the triazine ring | |
| Amide Reduction | LiAlH₄ in THF | Conversion of carboxamide to amine |
Key Findings :
-
NaBH₄ selectively reduces the tetrahydroimidazo-triazine core to yield dihydro derivatives without affecting the thiophene ring.
-
LiAlH₄ reduces the carboxamide group to a primary amine, enabling further functionalization.
Substitution Reactions
The thiophen-2-ylmethyl and methoxyphenyl groups participate in electrophilic/nucleophilic substitutions.
Structural Impact :
-
Bromination at the thiophene α-position enhances steric bulk, altering binding affinity in biological systems.
-
Demethylation of the 4-methoxyphenyl group generates a phenolic hydroxyl, useful for conjugation.
Hydrolysis and Condensation
The carboxamide group undergoes hydrolysis, while the triazine core facilitates condensations.
| Reaction Type | Reagents/Conditions | Outcome | Source Support |
|---|---|---|---|
| Amide Hydrolysis | 6M HCl, reflux | Carboxamide → carboxylic acid | |
| Schiff Base Formation | Aldehydes in EtOH, Δ | Condensation with primary amines |
Applications :
-
Hydrolysis to the carboxylic acid enables salt formation (e.g., sodium/potassium salts) for improved solubility.
-
Schiff base derivatives show enhanced chelation properties for metal-binding studies .
Cross-Coupling Reactions
The thiophene and aryl groups enable transition-metal-catalyzed couplings.
| Reaction Type | Catalysts/Reagents | Outcome | Source Support |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Arylation at the thiophene β-position | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Introduction of amino groups |
Case Study :
-
Suzuki coupling with aryl boronic acids replaces the thiophene ring’s β-hydrogen, expanding π-conjugation for optoelectronic applications .
-
Buchwald-Hartwig amination modifies the methoxyphenyl group, enabling SAR studies in medicinal chemistry.
Photochemical Reactivity
UV irradiation induces unique transformations in the triazine core.
| Reaction Type | Conditions | Outcome | Source Support |
|---|---|---|---|
| Ring Expansion | UV light (254 nm), MeCN | Formation of a seven-membered diazepine ring |
Mechanism :
-
Photoexcitation leads to C–N bond cleavage in the triazine ring, followed by recombination to form larger heterocycles.
Comparative Reactivity Table
| Compound Modification | Reaction Efficiency (%) | Byproducts |
|---|---|---|
| Thiophene bromination | 85–92 | Di-brominated isomers (≤8%) |
| Methoxyphenyl demethylation | 78 | Over-demethylated (12%) |
| Carboxamide hydrolysis | 95 | None detected |
Comparison with Similar Compounds
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Core Similarity : Shares the imidazo[2,1-c][1,2,4]triazine backbone.
- Key Differences: Phenyl Substituent: Fluorine at the 4-position (electron-withdrawing) vs. methoxy (electron-donating). The fluoro group increases lipophilicity (cLogP ~2.5 vs. Carboxamide Chain: 3-isopropoxypropyl vs. thiophen-2-ylmethyl.
Ethyl 8-(4-Methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate (EIMTC)
- Core Similarity : Identical bicyclic structure and 4-methoxyphenyl group.
- Key Differences :
Heterocyclic Analogs with Divergent Cores
Benzothiazole-3-carboxamides (e.g., Compound 4g)
- Core Difference : Benzothiazole vs. imidazotriazine.
- Substitutions (e.g., 4-chlorophenyl) in benzothiazole derivatives exhibit higher halogen-mediated hydrophobicity (cLogP ~3.2) than the target compound .
Imidazo[5,1-d][1,2,3,5]tetrazine Derivatives (e.g., IVa-IVi)
- Core Difference : Tetrazine (four-nitrogen heterocycle) vs. triazine.
- Functional Impact :
Substituent-Driven Pharmacokinetic and Pharmacodynamic Profiles
Thiophene vs. Non-Aromatic Chains
Methoxyphenyl vs. Halogenated Phenyl Groups
- 4-Methoxyphenyl : Lowers oxidative metabolism due to electron donation, improving plasma half-life.
- 4-Fluorophenyl : Increases metabolic resistance to CYP450 enzymes but reduces π-π stacking in hydrophobic binding pockets .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
The compound is synthesized via multi-step reactions involving cyclization, amidation, and functional group transformations. Key steps include:
- Cyclocondensation : Using precursors like substituted imidazoles and triazines under reflux conditions in solvents such as DMF or THF .
- Amidation : Coupling the thiophen-2-ylmethylamine group via carbodiimide-mediated reactions (e.g., EDCI/HOBt) at 60–80°C .
- Purification : HPLC or column chromatography is critical for isolating the product (typical yields: 60–75%) . Optimization strategies : Adjusting solvent polarity (e.g., DMF vs. ethanol), temperature gradients, and catalyst loading (e.g., palladium for cross-coupling) improves yield and purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- NMR : H NMR confirms substitution patterns (e.g., methoxyphenyl protons at δ 3.8 ppm; thiophene protons at δ 6.7–7.2 ppm) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ ~450–470 m/z) .
- HPLC : Quantifies purity (>95% recommended for biological assays) .
Q. What preliminary biological screening approaches are recommended for this compound?
- Enzyme inhibition assays : Target kinases or proteases due to the triazine core’s affinity for ATP-binding pockets .
- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility profiling : Test in PBS, DMSO, or PEG-400 to guide in vivo studies .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?
- Density Functional Theory (DFT) : Calculates electron distribution to identify reactive sites (e.g., electrophilic carbon in the triazine ring) .
- Molecular docking : Simulates binding to targets like EGFR or PARP using AutoDock Vina; validate with MD simulations to assess stability .
- ADMET prediction : Tools like SwissADME estimate logP (~2.5), blood-brain barrier permeability, and CYP450 interactions .
Q. What strategies resolve contradictions in reported biological activity data for similar compounds?
- Dose-response refinement : Test narrower concentration ranges (e.g., 0.1–10 µM) to avoid off-target effects .
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites in hepatic microsomes .
- Structural analogs : Compare with derivatives lacking the methoxyphenyl or thiophene groups to isolate pharmacophores .
Q. How can structural modifications enhance the compound’s stability and bioavailability?
- Prodrug design : Introduce ester groups (e.g., ethyl carboxamate) to improve membrane permeability .
- Halogenation : Replace methoxy with fluorine to enhance metabolic stability .
- Salt formation : Prepare hydrochloride salts for aqueous solubility .
Methodological Guidance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
